4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is notable for its complex structure, which includes a phenylethenyl group and a methyl group attached to a benzene ring. It has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzene-1-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(2-phenylethenyl)aniline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. For example, it can inhibit dihydropteroate synthase, an enzyme involved in folate synthesis, thereby exerting antimicrobial effects . The phenylethenyl group may also interact with cellular receptors, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Similar structure but with a propynyl group instead of a phenylethenyl group.
4-Methyl-N-[2-(2-phenylethynyl)phenyl]benzamide: Similar structure but with an ethynyl group instead of an ethenyl group.
Uniqueness
4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylethenyl group enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
881030-76-8 |
---|---|
Molecular Formula |
C21H19NO2S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-methyl-N-[2-(2-phenylethenyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H19NO2S/c1-17-11-15-20(16-12-17)25(23,24)22-21-10-6-5-9-19(21)14-13-18-7-3-2-4-8-18/h2-16,22H,1H3 |
InChI Key |
VOIKHOBSHWWBTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.